N-(2,3-dichlorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide
Description
N-(2,3-Dichlorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide is a synthetic acetamide derivative featuring a 2,3-dichlorophenyl group and a naphthalen-1-ylmethylamino substituent. Acetamides with aryl and heteroaryl substituents are widely studied for their biological activities, including enzyme inhibition (e.g., urease) and coordination chemistry applications .
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c20-16-9-4-10-17(19(16)21)23-18(24)12-22-11-14-7-3-6-13-5-1-2-8-15(13)14/h1-10,22H,11-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWLZPYNBNKXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301176162 | |
| Record name | N-(2,3-Dichlorophenyl)-2-[(1-naphthalenylmethyl)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303091-16-9 | |
| Record name | N-(2,3-Dichlorophenyl)-2-[(1-naphthalenylmethyl)amino]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303091-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Dichlorophenyl)-2-[(1-naphthalenylmethyl)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301176162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2,3-dichlorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide, a compound with the chemical formula and CID 988147, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a dichlorophenyl group attached to an acetamide moiety and a naphthalen-1-ylmethylamino group. Its structure is essential for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.25 g/mol |
| CAS Number | 414901-31-8 |
| Melting Point | Not specified |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and antioxidant properties.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's inhibitory effects on certain enzymes:
- α-Amylase Inhibition : The compound demonstrated significant inhibitory activity against α-amylase, which is crucial for carbohydrate metabolism. The IC50 values ranged from 4.95 ± 0.44 µM to 69.71 ± 0.05 µM, indicating potent activity compared to standard drugs like acarbose (IC50 = 21.55 ± 1.31 µM) .
Antioxidant Activity
The antioxidant potential of the compound was assessed through various assays:
- Hydroxyl Radical Scavenging : The IC50 values for hydroxyl radical scavenging activity were reported between 28.30 ± 1.17 to 64.66 ± 2.43 µM, showing effectiveness compared to vitamin C (IC50 = 60.51 ± 1.02 µM) .
The biological activity of this compound can be attributed to its structural features that facilitate interactions with target enzymes and free radicals:
- Hydrogen Bonding : Studies suggest that hydrogen bonding plays a critical role in stabilizing the compound's interaction with biological targets .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of the compound with α-amylase, providing insights into its mechanism of action .
Case Studies
Several case studies have examined the efficacy and safety profile of this compound in various biological contexts:
- Diabetes Management : In a study focusing on diabetes management, derivatives of the compound were synthesized and evaluated for their ability to inhibit α-amylase effectively.
- Oxidative Stress : Another investigation highlighted the compound's potential in mitigating oxidative stress-related diseases through its antioxidant properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physical Properties
The table below compares key structural features and physical properties of N-(2,3-dichlorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide with similar acetamides:
Key Observations:
- Substituent Impact on Melting Points: Compounds with bulkier substituents (e.g., naphthalene in ) exhibit higher melting points compared to those with smaller groups (e.g., thiazole in ), suggesting stronger intermolecular interactions or crystal packing efficiency.
- Dihedral Angles and Bioactivity: The dihedral angle between aromatic rings influences molecular geometry and target binding.
Critical Analysis of Structural Features
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
